molecular formula C15H18O7 B1677797 Picrotin CAS No. 21416-53-5

Picrotin

Cat. No.: B1677797
CAS No.: 21416-53-5
M. Wt: 310.30 g/mol
InChI Key: RYEFFICCPKWYML-QCGISDTRSA-N
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Description

Picrtin is a naturally occurring compound found in the fruit of the Anamirta cocculus plant, which is native to India and Southeast Asia. It is a part of the picrotoxin complex, which also includes picrotoxinin. Picrotoxin is known for its bitter taste and toxic properties, and it has been used historically as a stimulant and convulsant due to its interactions with the central nervous system .

Biochemical Analysis

Biochemical Properties

Picrotin plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid receptors. It acts as a noncompetitive antagonist at these receptors, which are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these channels, this compound inhibits the permeability of chloride ions, thereby exerting an inhibitory influence on target neurons . This interaction is crucial in understanding the compound’s convulsant properties and its potential therapeutic applications.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily impacts neuronal cells by antagonizing gamma-aminobutyric acid receptors, leading to reduced chloride ion conductance. This action results in decreased inhibitory signaling, which can cause increased neuronal excitability and convulsions . Additionally, this compound’s influence on gamma-aminobutyric acid receptors affects cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.

Molecular Mechanism

The molecular mechanism of this compound involves its direct antagonism of gamma-aminobutyric acid receptor channels. By binding to these receptors, this compound prevents the opening of chloride ion channels, thereby reducing chloride ion permeability. This inhibition leads to decreased conductance through the channel, affecting both the opening frequency and the mean open time of the channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound has a relatively short half-life and rapidly degrades into picrotoxic acid in plasma . This rapid degradation affects its stability and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound’s convulsant effects can be observed shortly after administration, but these effects diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce mild convulsions, while higher doses can lead to severe seizures and even death . The threshold for these effects is dose-dependent, with significant toxic and adverse effects observed at high doses. These findings underscore the importance of careful dosage management in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its rapid hydrolysis into picrotoxic acid. This metabolic conversion is facilitated by enzymes in the liver, which play a crucial role in the compound’s biotransformation and elimination . The interaction of this compound with these enzymes affects its metabolic flux and the levels of metabolites in the body, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and other binding proteins. It has a moderate brain penetration, with a brain-to-plasma ratio of approximately 0.3 . This distribution is essential for its pharmacological effects, particularly its action on neuronal cells. The compound’s transport and accumulation are influenced by its binding affinity to plasma proteins and its rapid degradation in plasma.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its interaction with gamma-aminobutyric acid receptors on the cell membrane. This localization is critical for its inhibitory effects on chloride ion channels and its overall impact on neuronal excitability . The compound’s activity and function are closely tied to its presence at these receptor sites, highlighting the importance of its subcellular distribution in understanding its biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Picrotin can be synthesized through several methods, one of which involves the use of carvone as a stereochemical template. The synthesis process includes the formation of a polycyclic core followed by the manipulation of oxidation states of key carbon atoms. This method allows for the stereoselective preparation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dried fruits of Anamirta cocculus. The extraction process includes crystallization from water, which isolates picrotoxin, an equimolar mixture of this compound and picrotoxinin .

Chemical Reactions Analysis

Types of Reactions: Picrotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride are used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of picrotoxinin, while reduction can yield various reduced derivatives .

Scientific Research Applications

Picrotin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its relatively lower activity compared to picrotoxinin, making it less toxic. This property allows for its use in various research applications where a less potent compound is required .

Properties

IUPAC Name

(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFFICCPKWYML-QCGISDTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274161
Record name Picrotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-53-5
Record name Picrotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picrotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picrotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICROTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Picrotin?

A1: this compound primarily targets glycine receptors (GlyRs) [, , , , , , , ]. These receptors are ligand-gated chloride channels found in the central nervous system, playing a crucial role in inhibitory neurotransmission.

Q2: How does this compound interact with GlyRs?

A2: this compound acts as an antagonist at GlyRs, meaning it inhibits their function [, , , , , , , ]. It binds to a site within the receptor's pore, blocking the flow of chloride ions that would normally occur upon glycine binding [, ].

Q3: Is this compound's antagonism of GlyRs use-dependent?

A3: Unlike its effect on some other receptors like GABAA receptors, this compound antagonism of the α1 homomeric GlyR is not use-dependent [, ]. This means its blocking action is not influenced by prior receptor activation.

Q4: Does this compound discriminate between different GlyR subtypes?

A4: Yes, research indicates that this compound exhibits some subtype selectivity. While it effectively inhibits α1 homomeric GlyRs, it shows reduced potency at α2 and α3 homomeric GlyRs, similar to its action on most GABAA receptors [].

Q5: How does the presence of the β subunit in GlyRs affect this compound's action?

A5: Interestingly, incorporating the β subunit into GlyRs reduces this compound's inhibitory potency []. This suggests that the β subunit influences the conformation of the this compound binding site, affecting its interaction with the receptor.

Q6: Does this compound interact with any other receptors besides GlyRs?

A6: While this compound is generally considered a selective GlyR antagonist, some studies suggest a potential interaction with GABAA receptors, albeit with lower potency compared to GlyRs [, ].

Q7: What is the molecular formula and weight of this compound?

A7: this compound's molecular formula is C15H18O7, and its molecular weight is 310.3 g/mol [, ].

Q8: How does this compound's structure differ from Picrotoxinin?

A8: this compound and Picrotoxinin share a core structure but differ in one key aspect. This compound possesses a dimethylmethanol group, while Picrotoxinin has an isopropenyl group at the same position []. This subtle difference significantly impacts their pharmacological properties.

Q9: What is known about the stability of this compound under various conditions?

A9: Research suggests that this compound is stable during yogurt manufacture and storage, even after pasteurization at 85°C for 30 minutes []. This indicates potential stability under certain food processing conditions.

Q10: Does this compound exhibit any catalytic properties?

A10: Current research primarily focuses on this compound's interaction with GlyRs. There is limited information available regarding any inherent catalytic properties of the molecule.

Q11: Have computational methods been employed to study this compound?

A11: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling have been used to determine the conformation of this compound in solution []. This technique provides valuable insights into its three-dimensional structure and potential interactions with target proteins.

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